![molecular formula C25H25N5O5 B2815656 2-{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}-N-isopropylacetamide CAS No. 951616-75-4](/img/no-structure.png)

2-{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}-N-isopropylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

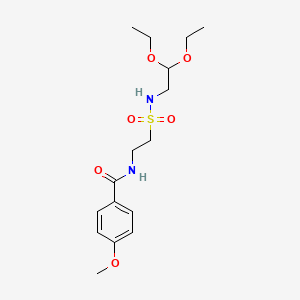

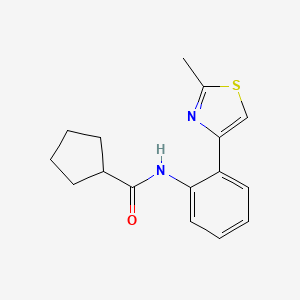

The compound “2-{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}-N-isopropylacetamide” is a chemical compound with the molecular formula C10H16N2O3S . It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products .

Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom, and a 3,5-dimethylisoxazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The sulfonyl group is attached to the nitrogen atom of the piperidine ring, and the isoxazole ring is attached to the sulfonyl group .Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm³, a boiling point of 403.6±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 65.5±3.0 kJ/mol and a flash point of 197.9±31.5 °C .Applications De Recherche Scientifique

Fluorescence-Tagged Histamine H3 Receptor Ligands

Research on (3‐phenoxypropyl)piperidine derivatives, including compounds related to the chemical structure of interest, has led to the development of highly potent fluorescence-tagged nonimidazole histamine H3 receptor ligands. These compounds exhibit significant affinities towards the histamine H3 receptor, with some being among the most potent ligands known. They serve as valuable tools for identifying and understanding the binding site on the histamine H3 receptor, demonstrating potential applications in receptor localization and function studies (Amon et al., 2007).

Crystal and Molecular Structure Studies

A study on the synthesis, characterization, and crystal structure of a compound closely related to "2-{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}-N-isopropylacetamide" provides insights into the molecular structure and conformation. The research highlights the compound's crystallization in the monoclinic crystal system and reveals the chair conformation of the piperidine ring, offering a foundation for understanding the chemical and physical properties of related compounds (Naveen et al., 2015).

Antimicrobial and Enzyme Inhibitory Activities

The synthesis and screening of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus, which share structural similarities with the target compound, have demonstrated moderate inhibitory activity against various bacterial strains. These findings suggest the potential of structurally similar compounds for antimicrobial applications (Iqbal et al., 2017).

Biological Screening and Fingerprint Applications

In a study involving benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, compounds were synthesized and screened for their biological activities, including antibacterial, antifungal, and anthelmintic activity. Some compounds exhibited significant activity, indicating the potential of related structures in therapeutic applications. Additionally, the study explored the use of these compounds in latent fingerprint analysis, suggesting their utility in forensic science (Khan et al., 2019).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}-N-isopropylacetamide' involves the reaction of 3,5-dimethylisoxazole with piperidine-4-sulfonyl chloride to form 1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidine-4-ol. This intermediate is then reacted with N-isopropylacetamide and converted to the final product through a dehydration reaction.", "Starting Materials": [ "3,5-dimethylisoxazole", "piperidine-4-sulfonyl chloride", "N-isopropylacetamide" ], "Reaction": [ "Step 1: 3,5-dimethylisoxazole is reacted with piperidine-4-sulfonyl chloride in the presence of a base such as triethylamine to form 1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidine-4-ol.", "Step 2: The intermediate 1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidine-4-ol is then reacted with N-isopropylacetamide in the presence of a dehydrating agent such as thionyl chloride to form the final product 2-{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}-N-isopropylacetamide." ] } | |

Numéro CAS |

951616-75-4 |

Nom du produit |

2-{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}-N-isopropylacetamide |

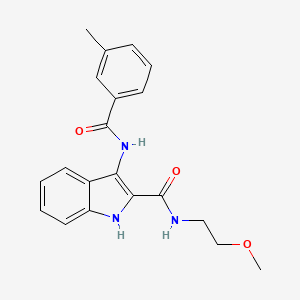

Formule moléculaire |

C25H25N5O5 |

Poids moléculaire |

475.505 |

Nom IUPAC |

ethyl 4-[[2-(6-benzyl-2-ethyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)acetyl]amino]benzoate |

InChI |

InChI=1S/C25H25N5O5/c1-3-28-15-20-22(27-28)23(32)30(14-17-8-6-5-7-9-17)25(34)29(20)16-21(31)26-19-12-10-18(11-13-19)24(33)35-4-2/h5-13,15H,3-4,14,16H2,1-2H3,(H,26,31) |

Clé InChI |

GZHWXSCOSRAJBY-UHFFFAOYSA-N |

SMILES |

CCN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)C(=O)OCC)CC4=CC=CC=C4 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(S)-Amino(phenyl)methyl]phosphonic acid;hydrochloride](/img/structure/B2815578.png)

![5-(3-chlorophenyl)-3-(thiophen-2-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2815585.png)

![6-(m-tolylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2815588.png)

![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2815589.png)

![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2815590.png)

![1,4'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline]](/img/structure/B2815591.png)

![1-(4-tert-butylphenyl)-8-ethoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2815596.png)